N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a dimethyloxan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxan ring, followed by the introduction of the benzyl and methoxyphenyl groups. The final step involves the formation of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
- 4-Hydroxy-2-quinolones
- Imidazole-containing compounds
Uniqueness
N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-21(28)27(19-23-10-12-24(29-4)13-11-23)16-14-26(15-17-30-25(2,3)20-26)18-22-8-6-5-7-9-22/h5-13H,14-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNJPIBIZVZHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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